molecular formula C14H16N4S B12901076 2-Acetylquinoline 4-ethylthiosemicarbazone

2-Acetylquinoline 4-ethylthiosemicarbazone

Cat. No.: B12901076
M. Wt: 272.37 g/mol
InChI Key: NNVCTXOMSDBHPZ-LICLKQGHSA-N
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Description

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a chemical compound with the molecular formula C14H16N4S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide. One common method includes the condensation reaction between 2-quinolinecarboxaldehyde and N-ethylhydrazinecarbothioamide under reflux conditions in ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding hydrazine derivatives.

Scientific Research Applications

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarboxamide
  • N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
  • N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Uniqueness

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoline moiety allows for strong interactions with biological targets, while the hydrazinecarbothioamide group provides versatility in chemical reactions. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

1-ethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea

InChI

InChI=1S/C14H16N4S/c1-3-15-14(19)18-17-10(2)12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,3H2,1-2H3,(H2,15,18,19)/b17-10+

InChI Key

NNVCTXOMSDBHPZ-LICLKQGHSA-N

Isomeric SMILES

CCNC(=S)N/N=C(\C)/C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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